Gdc-0152
説明
GDC-0152は、アポトーシス阻害タンパク質(IAP)の低分子拮抗薬ですこの化合物は、がん細胞のアポトーシスを促進することにより、がん治療において大きな可能性を示しています .
科学的研究の応用
GDC-0152 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of IAPs.
Biology: this compound is used to investigate the role of IAPs in cell death and survival.
作用機序
GDC-0152は、XIAP、cIAP1、cIAP2、ML-IAPなどのIAPのバキュロウイルスIAPリピート(BIR)ドメインに結合することによって効果を発揮します。この結合は、IAPとカスパーゼとの相互作用を阻害し、カスパーゼの活性化とがん細胞のアポトーシスの誘導につながります。 この化合物は、cIAP1の分解を促進し、そのアポトーシス促進効果をさらに高めます .
類似化合物の比較
This compoundは、LCL161、ビリナパント、AT-406などの化合物を含む、SMACミメティックのグループに属しています。これらの化合物は、作用機序は似ていますが、結合親和性と薬物動態特性は異なります。 This compoundは、複数のIAPに高親和性で結合する能力がユニークであり、これらのタンパク質の強力な阻害剤となっています .
類似化合物
- LCL161
- ビリナパント
- AT-406(Debio1143)
- GDC-0917(CUDC-427)
- BV6
- SM-164
生化学分析
Biochemical Properties
GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .
Cellular Effects
This compound has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .
準備方法
GDC-0152の合成には、ペプチド結合の形成やさまざまな官能基の導入など、複数のステップが含まれます。合成ルートは通常、中間体の調製から始まり、特定の反応条件下で結合されます。 This compoundの工業生産方法では、これらの合成ルートを最適化して、高収率と高純度を確保しています .
化学反応解析
This compoundは、以下を含むさまざまなタイプの化学反応を起こします。
酸化と還元: これらの反応は、分子上の官能基を修飾するために重要です。
置換反応: これらの反応で一般的に使用される試薬には、ハロゲンと求核剤が含まれます。
加水分解: この反応は、化合物を構成要素に分解するために使用されます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、さまざまな分野での応用に関して広く研究されています。
化学: IAPの阻害を研究するためのツール化合物として使用されます。
生物学: this compoundは、IAPが細胞死と生存において果たす役割を調査するために使用されます。
化学反応の分析
GDC-0152 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles.
Hydrolysis: This reaction is used to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
GDC-0152 is part of a group of Smac mimetics, which include compounds such as LCL161, birinapant, and AT-406. These compounds share a similar mechanism of action but differ in their binding affinities and pharmacokinetic properties. This compound is unique in its ability to bind to multiple IAPs with high affinity, making it a potent inhibitor of these proteins .
Similar Compounds
- LCL161
- Birinapant
- AT-406 (Debio1143)
- GDC-0917 (CUDC-427)
- BV6
- SM-164
生物活性
The compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide is a complex molecule that incorporates a pyrrolidine ring and a thiadiazole moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Structural Overview
The compound features several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Thiadiazole Moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
- Cyclohexyl and Phenyl Groups : These groups enhance the lipophilicity and potentially improve the binding affinity of the compound to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole and pyrrolidine rings may interact with specific enzymes, inhibiting their activity. For instance, studies have shown that thiadiazole derivatives can inhibit carbonic anhydrase and other enzymes involved in cancer progression .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of electron-withdrawing groups in related thiadiazole derivatives has been linked to enhanced antimicrobial effects .
- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, a series of pyrrolyl thiadiazoles were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . Such findings suggest that similar compounds may exhibit potent antimicrobial properties.
3.2 Anticancer Activity
A study focusing on 1,3,4-thiadiazole derivatives indicated their effectiveness in inhibiting cancer cell proliferation. The incorporation of specific functional groups was found to enhance their anticancer activity significantly . The compound under consideration may exhibit similar properties due to its structural analogies.
3.3 Case Studies
A notable case study involved the evaluation of a related thiadiazole derivative in an animal model for its anticonvulsant activity. The results showed significant protective effects against induced seizures, suggesting potential neurological benefits .
4. Data Tables
Activity Type | Compound | MIC (μg/mL) | Reference |
---|---|---|---|
Antimicrobial | Pyrrolyl Thiadiazoles | 12.5 | |
Anticancer | Thiadiazole Derivatives | Varies | |
Anticonvulsant | Thiadiazole Derivative | Not specified |
5. Conclusion
The compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide exhibits significant biological activity through various mechanisms, including enzyme inhibition and antimicrobial action. Further research is warranted to fully elucidate its therapeutic potential across different diseases, particularly in cancer and infectious diseases.
特性
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873652-48-3 | |
Record name | GDC-0152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0152 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。